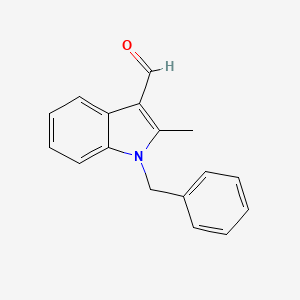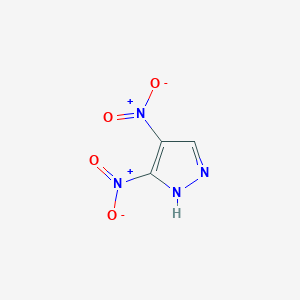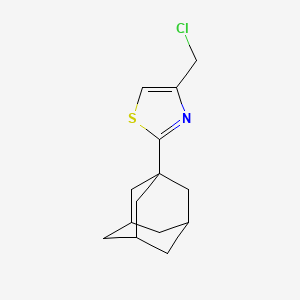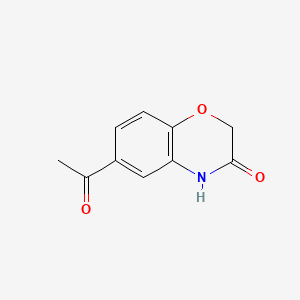
N-carbamoylglutamic acid
Vue d'ensemble
Description
N-carbamoylglutamic acid (NCG) is a derivative of glutamic acid, which is substituted by a carbamoyl group at the nitrogen atom . It is a human metabolite and a member of ureas . It is also a natural product found in Homo sapiens .
Synthesis Analysis
N-carbamoyl-L-glutamic acid (NCG) is a synthetic analogue of N-acetyl glutamate (NAG) that works effectively as a cofactor for carbamoyl phosphate synthase 1 and enhances ureagenesis by activating the urea cycle .
Molecular Structure Analysis
The molecular formula of N-carbamoylglutamic acid is C6H10N2O5 . The molecular weight is 190.15 g/mol . The IUPAC name is 2-(carbamoylamino)pentanedioic acid . The InChI is InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13) . The Canonical SMILES is C(CC(=O)O)C(C(=O)O)NC(=O)N .
Chemical Reactions Analysis
N-carbamoyl-L-glutamic acid (NCG) is a synthetic analogue of N-acetyl glutamate (NAG) that works effectively as a cofactor for carbamoyl phosphate synthase 1 and enhances ureagenesis by activating the urea cycle .
Applications De Recherche Scientifique
Enhancement of Neonatal Growth in Livestock
NCG supplementation in late-gestation cow diets has been shown to increase serum protein levels, boost immunological function, and enhance the birth weight of calves. This effect is primarily through the regulation of phospholipid metabolism, which is crucial for nerve conduction, brain activity, and cell metabolism and function .
Improvement of Hepatic Antioxidant Status
In intrauterine growth-retarded (IUGR) suckling lambs, dietary supplementation with NCG improves hepatic antioxidant status. This is achieved by increasing the expression of antioxidative enzymes, phase II metabolizing enzymes, and activation of the nitric oxide pathway, thus protecting neonates from IUGR-induced hepatic oxidative damage .
Treatment of Hyperammonemia in Organic Acidurias
NCG, also known as carglumic acid, is an effective treatment option for hyperammonemia due to propionic, methylmalonic, and isovaleric acidurias. It acts as a structural analog of N-acetylglutamate, which is essential in the urea cycle for detoxifying ammonia .
Modulation of Metabolic Pathways in Animal Nutrition
The addition of NCG in animal feed can influence metabolic pathways, particularly glycerophospholipid and sphingolipid metabolism. These pathways are enriched by metabolites that significantly impact animal growth and development .
Regulation of Arginine Biosynthesis
NCG plays a role in the biosynthesis of arginine, a vital amino acid for animal reproduction and health. It can be catalyzed to produce biologically active compounds like nitric oxide, which promotes placental vasculature development and nutrient supply to the embryo/fetus .
Support of Immunological Functions
By increasing serum protein levels, NCG contributes to the overall immunological function of animals. This is particularly beneficial in the early stages of life, where the immune system is still developing .
Antioxidative Stress Mechanisms
NCG supplementation has been associated with the reduction of reactive oxygen species (ROS) levels, apoptosis, and necrosis in the liver, indicating its potential role in antioxidative stress mechanisms .
Nutritional Supplementation for Fetal Development
Studies suggest that nutritional supplementation with NCG during late gestation can have long-term benefits on the growth and development of newborns, highlighting its importance in prenatal care regimens .
Orientations Futures
N-carbamoyl-L-glutamic acid (NCG) has favorable pharmacological features including better bioavailability compared to NAG . The clinical use of NCG has proven to be so effective as to make dietary protein restriction unnecessary for patients with NAGS deficiency . It has been also demonstrated to be effective for hyperammonemia secondary to other types of inborn errors of metabolism . NCG may have additional therapeutic potential in conditions such as hepatic hyperammonemic encephalopathy secondary to chemotherapies or other liver pathology .
Propriétés
IUPAC Name |
2-(carbamoylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQLHJZYVOQKHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394940, DTXSID60859596 | |
| Record name | 2-[(aminocarbonyl)amino]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Carbamoylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-carbamoylglutamic acid | |
CAS RN |
40860-26-2 | |
| Record name | 2-[(aminocarbonyl)amino]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)
![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)








![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)

![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)
![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)